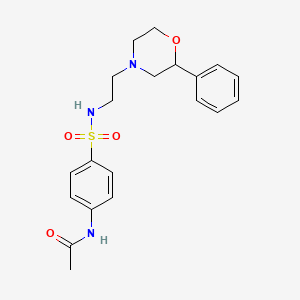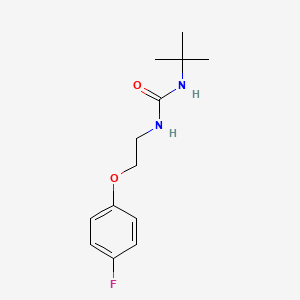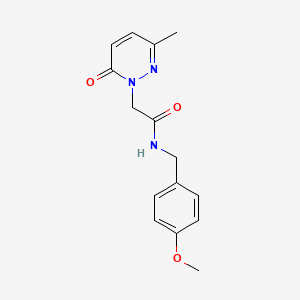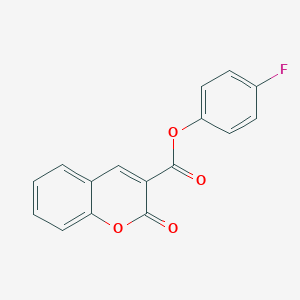![molecular formula C14H12Cl2N2O3S B2431294 2-Chlor-N-(2-{5-[(2-Chlorphenyl)methyliden]-2,4-dioxo-1,3-thiazolidin-3-yl}ethyl)acetamid CAS No. 554424-03-2](/img/structure/B2431294.png)
2-Chlor-N-(2-{5-[(2-Chlorphenyl)methyliden]-2,4-dioxo-1,3-thiazolidin-3-yl}ethyl)acetamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Chloro-N-(2-(5-(2-chlorobenzylidene)-2,4-dioxothiazolidin-3-yl)ethyl)acetamide” is a chemical compound with the molecular formula C14H12Cl2N2O3S and a molecular weight of 359.23 . It is used for research purposes .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . The synthetic route to obtain 2,5-disubstituted 4-thiazolidinone derivatives was through the chloroacetylation of substituted anilines, using chloroacetyl chloride to form 2-chloro-N-(substituted phenyl) acetamide, which upon heterocyclization with ammonium thiocyanate afforded 2-(substituted phenyl imino) thiazolidine .Wissenschaftliche Forschungsanwendungen
- Antikrebs-Potenzial: Forscher haben diese Verbindung auf ihr Potenzial als Antikrebsmittel untersucht. Ihre einzigartige Struktur und das Thiazolidinon-Gerüst machen sie zu einem interessanten Kandidaten für weitere Studien in der Krebstherapie .
- Entzündungshemmende Eigenschaften: Der Thiazolidinon-Bestandteil in der Verbindung deutet auf entzündungshemmende Aktivität hin. Wissenschaftler untersuchen ihre Auswirkungen auf entzündungsfördernde Signalwege und potenzielle Anwendungen bei der Behandlung von Entzündungskrankheiten .
- Podand-Synthese: 2-Chlor-N-phenylacetamid-Derivate wurden bei der Herstellung von Podanden verwendet, die Moleküle mit mehreren Bindungsstellen sind. Diese Podanden finden Anwendungen in der Wirt-Gast-Chemie und der molekularen Erkennung .
- Schiff-Base-Liganden: Durch Reaktion mit entsprechenden Hydrazonen kann diese Verbindung als Vorläufer für Phenylacetamid-basierte Schiff-Base-Liganden dienen. Diese Liganden spielen eine entscheidende Rolle in der Koordinationschemie und Katalyse .
- Polymerisationsreaktionen: Die Chloracetamid-Gruppe in der Verbindung kann an Polymerisationsreaktionen teilnehmen. Forscher untersuchen ihre Verwendung als Monomer oder als funktionelle Gruppe in der Polymersynthese .
Medizinische Chemie und Arzneimittelentwicklung
Organische Synthese und Liganden-Design
Materialwissenschaften und Polymerchemie
Zusammenfassend lässt sich sagen, dass 2-Chlor-N-(2-{5-[(2-Chlorphenyl)methyliden]-2,4-dioxo-1,3-thiazolidin-3-yl}ethyl)acetamid vielfältige Anwendungen in der medizinischen Chemie, Materialwissenschaft und analytischen Forschung aufweist. Seine vielseitigen Eigenschaften rechtfertigen weitere Untersuchungen und die Verwendung in verschiedenen wissenschaftlichen Bereichen . Wenn Sie spezielle Fragen haben oder weitere Informationen benötigen, zögern Sie nicht zu fragen! 😊
Wirkmechanismus
Target of Action
The primary target of this compound is the promastigotes of Leishmania mexicana . Leishmania is a genus of trypanosomes that are responsible for the disease leishmaniasis. They proliferate mainly in impoverished environments of tropical climates .
Mode of Action
The compound interacts with the promastigotes of Leishmania mexicana, inducing apoptosis in the parasites . Apoptosis is a form of programmed cell death that occurs in multicellular organisms, which is a crucial process in maintaining the health of an organism by eliminating old cells, unnecessary cells, and unhealthy cells.
Biochemical Pathways
Given its apoptotic effect on leishmania mexicana, it can be inferred that the compound likely interacts with the cellular pathways that regulate apoptosis in these organisms .
Pharmacokinetics
The compound has shown significant anti-leishmanial activity in vitro , suggesting that it may have good bioavailability and effective distribution within the organism to reach its target.
Result of Action
The compound has shown significant anti-leishmanial activity, with an IC50 value of 0.086 µM for L. mexicana (promastigote form) after 24 hours of interaction . This suggests that the compound is effective in inhibiting the growth of the parasites.
Action Environment
As the compound has shown significant anti-leishmanial activity in vitro , it can be inferred that it may be stable and effective under the conditions typically used for in vitro experiments.
Eigenschaften
IUPAC Name |
2-chloro-N-[2-[(5Z)-5-[(2-chlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N2O3S/c15-8-12(19)17-5-6-18-13(20)11(22-14(18)21)7-9-3-1-2-4-10(9)16/h1-4,7H,5-6,8H2,(H,17,19)/b11-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMNJZTLOJQQFRT-XFFZJAGNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)N(C(=O)S2)CCNC(=O)CCl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C\2/C(=O)N(C(=O)S2)CCNC(=O)CCl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2431212.png)
![[(2R,3S)-2-(2-ethylpyrazol-3-yl)oxolan-3-yl]methanamine](/img/structure/B2431213.png)
![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]furan-3-carboxamide](/img/structure/B2431216.png)
![2-{[(4-methoxyphenyl)sulfonyl]anilino}-N,N-dimethylacetamide](/img/structure/B2431219.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)urea](/img/structure/B2431220.png)





![(1R,5S)-8-(pyridin-2-ylmethyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2431232.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2431234.png)
